8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
8-amino-1,3-dimethylbenzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-16-10-9(11(18)17(2)12(16)19)14-7-4-3-6(13)5-8(7)15-10/h3-5H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLHBGSNDGMZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC3=C(C=CC(=C3)N)N=C2C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with 3,4-diaminobenzoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic pathways.
2. Biology:
The compound has been investigated for its potential role in enzyme inhibition. It interacts with specific enzymes by binding to their active sites, which disrupts normal biological processes. This property makes it a candidate for further exploration in biochemical studies.
3. Medicine:
Research has highlighted the compound's potential therapeutic applications:
- Anticancer Properties: Studies suggest that it may inhibit cancer cell proliferation.
- Antiviral Activity: It shows promise in inhibiting viral replication in preliminary assays.
- Antibacterial Effects: The compound has demonstrated activity against various bacterial strains.
4. Industrial Applications:
In the industrial sector, this compound is utilized in the development of dyes and pigments due to its vibrant color and stability under various conditions.
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. Researchers synthesized several analogs and tested them against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a pathway for developing new anticancer drugs .
Case Study 2: Enzyme Inhibition
Research conducted on the enzyme inhibition capabilities of this compound revealed that it effectively inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition was quantified using kinetic assays that demonstrated a competitive inhibition mechanism .
Case Study 3: Antiviral Properties
In a study focusing on antiviral activity against Pseudomonas aeruginosa, molecular docking simulations indicated that the compound binds effectively to the PqsR protein involved in quorum sensing and biofilm formation. The binding energy calculations suggested a strong interaction that could lead to new therapeutic strategies against bacterial infections .
Mechanism of Action
The mechanism of action of 8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects: The 8-amino group in the target compound distinguishes it from lumichrome and riboflavin derivatives, which typically feature methyl groups at positions 7 and 6. Methyl groups at positions 1 and 3 replace the ribityl chain in riboflavin, reducing steric bulk and increasing hydrophobicity, which may favor applications in organic electronics .
Biological Relevance: Unlike riboflavin, the target compound lacks the ribityl side chain critical for vitamin activity .
Material Science Applications: Derivatives like 6,7-diphenylpteridine-2,4(1H,3H)-dione and 1,3-dibutylbenzo[g]pteridine-2,4(1H,3H)-dione exhibit tunable optical and electrical properties due to extended conjugation or alkyl side chains . The target compound’s amino group could similarly modulate charge transport in semiconductors .
Biological Activity
8-Amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS No. 21620-13-3) is a heterocyclic compound belonging to the pteridine family. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and therapeutic applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The molecular formula of this compound is C12H11N5O2, with a molecular weight of 241.25 g/mol. Its structure allows it to participate in various biochemical interactions essential for its biological activity.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It is believed to interact with specific enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal metabolic processes. This mechanism highlights its potential as a therapeutic agent in various diseases.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity against certain viruses by inhibiting viral replication mechanisms.
- Antibacterial Effects : The compound has shown potential antibacterial properties in vitro, making it a candidate for further investigation in the development of new antimicrobial agents.
Case Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings suggest its potential as a chemotherapeutic agent.
Case Study 2: Antiviral Activity
In vitro assays using viral models indicated that this compound could reduce viral load significantly compared to control groups. The compound appeared to inhibit viral entry into host cells and disrupt replication processes.
Case Study 3: Antibacterial Activity
Research involving bacterial strains showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to some standard antibiotics.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in cancer cell lines with IC50 values <10 µM. |
| Study B | Antiviral | Reduced viral replication by up to 70% in vitro assays. |
| Study C | Antibacterial | Effective against E. coli and S. aureus with MIC values ranging from 5 to 20 µg/mL. |
Q & A
Q. How does the hydroxyethyl side chain in analogs impact chemical stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
